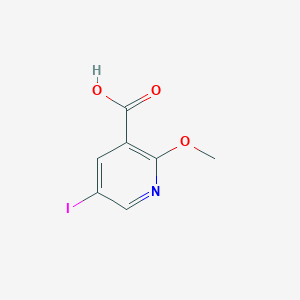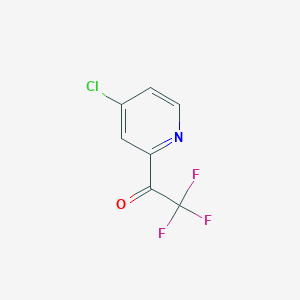
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
The compound “1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone” is likely a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
Pyridine derivatives can be synthesized via various methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone” would likely include a pyridine ring with a chlorine atom at the 4-position and a trifluoroethanone group attached to the nitrogen in the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be diverse, depending on the functional groups attached to the pyridine ring . The study mentioned earlier reports a ring cleavage methodology reaction for the synthesis of various pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a related compound, “1-(4-Chloropyridin-2-yl)ethanol”, has a molecular weight of 157.60 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
1. Anticancer Agent Development
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone has been explored in the development of potential anticancer agents. A study by Zhang et al. (2005) identified a compound with this structure as a novel apoptosis inducer, highlighting its activity against certain breast and colorectal cancer cell lines. This compound, through SAR studies, showed potential as a molecular target for cancer treatment (Zhang et al., 2005).
2. Antibacterial and Antifungal Activity
Sujatha et al. (2019) conducted a study on derivatives of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone, demonstrating their effectiveness as antibacterial and antifungal agents. These compounds were found to be particularly potent against various bacterial and fungal strains, suggesting their potential utility in treating infections (Sujatha et al., 2019).
3. Biocatalytic Processes
The compound has been used in biocatalytic processes for synthesizing certain alcohol derivatives. González-Martínez et al. (2019) described its use in the chemosynthesis of 1-aryl-2,2,2-trifluoroethanones, exploring their bioreduction using stereocomplementary alcohol dehydrogenases. This research contributes to developing more efficient biocatalytic methods for synthesizing various chemical compounds (González-Martínez et al., 2019).
4. Eco-friendly Synthesis Protocols
Khaksar and Gholami (2014) researched eco-friendly synthesis methods utilizing 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone. They developed protocols for synthesizing 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives in an environmentally benign manner, emphasizing the importance of sustainable chemical processes (Khaksar & Gholami, 2014).
5. Chemical Structure and Reactivity Studies
Studies have also focused on understanding the chemical structure and reactivity of compounds related to 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone. For instance, El-Abadelah et al. (2018) examined the synthesis and reactivity of related compounds in the context of palladium(II)-catalyzed reactions, contributing to a broader understanding of their chemical behavior (El-Abadelah et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZHTULAQCNBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744481 | |
| Record name | 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356086-78-6 | |
| Record name | 1-(4-Chloro-2-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356086-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



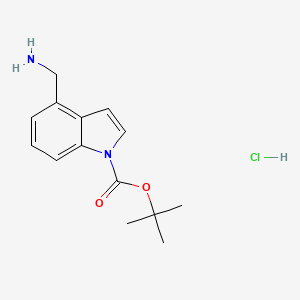
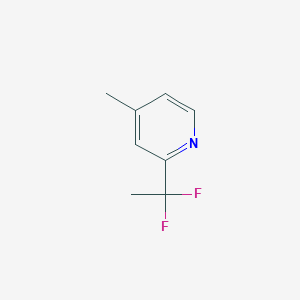
![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)
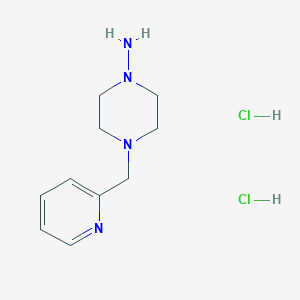
![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
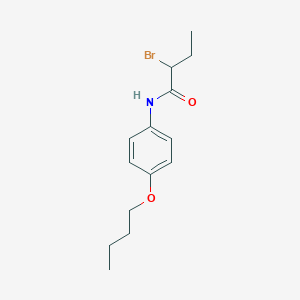
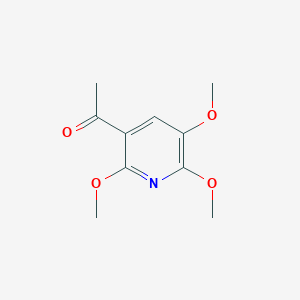
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)
